- Preparation of tetrazole substituted arylamides as P2X receptor antagonists, World Intellectual Property Organization, , ,

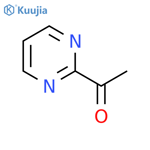

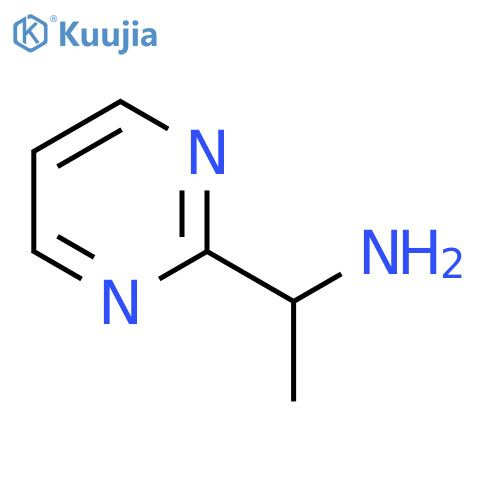

Cas no 944906-24-5 (1-(pyrimidin-2-yl)ethan-1-amine)

1-(pyrimidin-2-yl)ethan-1-amine Propriedades químicas e físicas

Nomes e Identificadores

-

- 1-(Pyrimidin-2-yl)ethanamine

- 1-(Pyrimidin-2-yl)ethamine

- 1-pyrimidin-2-ylethanamine

- 1-PYRIMIDIN-2-YLETHYLAMINE

- AM804589

- SB45594

- 944906-24-5

- 4-(1-AMINO-2-CARBOXY-ETHYL)-BENZOICACID

- FT-0715628

- EN300-1072131

- CS-0054426

- AB59468

- SCHEMBL310530

- 1-(PYRIMIDIN-2-YL)ETHAN-1-AMINE

- MFCD10697373

- J-503621

- AKOS010037500

- DTXSID70717779

- α-Methyl-2-pyrimidinemethanamine (ACI)

- 2-(1-Aminoethyl)pyrimidine

- [1-(Pyrimidin-2-yl)ethyl]amine

- (S)-1-(Pyrimidin-2-yl)ethan-1-amine

- MFCD18632779

- (R)-1-(2-Pyrimidinyl)ethanamine

- (1R)-1-pyrimidin-2-ylethanamine

- SY263077

- SY382916

- DB-023511

- (S)-1-(2-Pyrimidinyl)ethanamine

- 1-(pyrimidin-2-yl)ethan-1-amine

-

- MDL: MFCD27922039

- Inchi: 1S/C6H9N3/c1-5(7)6-8-3-2-4-9-6/h2-5H,7H2,1H3

- Chave InChI: GVPDKCZQAZOFJX-UHFFFAOYSA-N

- SMILES: NC(C)C1N=CC=CN=1

Propriedades Computadas

- Massa Exacta: 123.08000

- Massa monoisotópica: 123.079647300g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 3

- Contagem de Átomos Pesados: 9

- Contagem de Ligações Rotativas: 1

- Complexidade: 78.4

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 1

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Superfície polar topológica: 51.8Ų

- XLogP3: -0.5

Propriedades Experimentais

- PSA: 51.80000

- LogP: 1.19660

1-(pyrimidin-2-yl)ethan-1-amine Informações de segurança

1-(pyrimidin-2-yl)ethan-1-amine Dados aduaneiros

- CÓDIGO SH:2933599090

- Dados aduaneiros:

China Customs Code:

2933599090Overview:

2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-(pyrimidin-2-yl)ethan-1-amine Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM165621-1g |

1-(pyrimidin-2-yl)ethan-1-amine |

944906-24-5 | 95% | 1g |

$916 | 2021-08-05 | |

| TRC | P997518-100mg |

1-(Pyrimidin-2-yl)ethanamine |

944906-24-5 | 100mg |

$414.00 | 2023-05-17 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2907-500MG |

1-(pyrimidin-2-yl)ethan-1-amine |

944906-24-5 | 95% | 500MG |

¥ 1,722.00 | 2023-04-12 | |

| Enamine | EN300-1072131-10g |

1-(pyrimidin-2-yl)ethan-1-amine |

944906-24-5 | 95% | 10g |

$3034.0 | 2023-10-28 | |

| Ambeed | A758353-1g |

1-(Pyrimidin-2-yl)ethanamine |

944906-24-5 | 95+% | 1g |

$523.0 | 2024-04-16 | |

| A2B Chem LLC | AI01187-250mg |

1-(Pyrimidin-2-yl)ethanamine |

944906-24-5 | 95%+ | 250mg |

$610.00 | 2024-05-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1125066-250mg |

1-(Pyrimidin-2-yl)ethan-1-amine |

944906-24-5 | 97% | 250mg |

¥2058.00 | 2024-04-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2907-1g |

1-(pyrimidin-2-yl)ethan-1-amine |

944906-24-5 | 95% | 1g |

¥2794.0 | 2024-04-16 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2907-250mg |

1-(pyrimidin-2-yl)ethan-1-amine |

944906-24-5 | 95% | 250mg |

¥1130.0 | 2024-04-16 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2907-100mg |

1-(pyrimidin-2-yl)ethan-1-amine |

944906-24-5 | 95% | 100mg |

¥842.0 | 2024-04-16 |

1-(pyrimidin-2-yl)ethan-1-amine Método de produção

Synthetic Routes 1

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13

Synthetic Routes 2

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13

- Tetrazole-substituted arylamides as P2X2 and P2X2/3 receptor antagonists and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,

Synthetic Routes 3

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13

- Thiazolylbenzamides and oxazolylbenzamides as P2X3 and P2X2/3 antagonists and their preparation and use for the treatment of pain and respiratory disorders, United States, , ,

Synthetic Routes 4

1.2 Reagents: Sodium hydroxide ; pH 13

- Pyrazole-substituted arylamide derivatives and their use as P2X3 and /or P2X2/3 purinergic receptor antagonists and their preparation and use in the treatment of diseases, World Intellectual Property Organization, , ,

Synthetic Routes 5

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13

- Triazole-substituted arylamide derivatives and their use as P2X3 and /or P2X2/3 purinergic receptor antagonists and their preparation and use in the treatment of diseases, World Intellectual Property Organization, , ,

Synthetic Routes 6

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13

- Preparation of pyridinylindazolearylamide derivatives and analogs for use as P2X3 and P2X2/3 antagonists, United States, , ,

Synthetic Routes 7

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13

- Preparation of oxooxazolidinylarylamide derivatives and analogs for use as P2X3 and P2X2/3 antagonists, United States, , ,

Synthetic Routes 8

1.2 Reagents: Water ; rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 13

- Preparation of thiazole and oxazole-substituted arylamides as P2X3 and/or a P2X2/3 receptor antagonist, World Intellectual Property Organization, , ,

Synthetic Routes 9

1.2 Reagents: Sodium hydroxide ; pH 13

- Preparation of biphenyl and pyridinylphenyl amide derivatives as P2X3 and P2X2/3 antagonists for the treatment of pain, United States, , ,

Synthetic Routes 10

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13

- Preparation of thiadiazole-substituted arylamides as P2X3 and P2X2/3 antagonists for treatment of pain and urinary tract disease, United States, , ,

Synthetic Routes 11

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13, rt

- Preparation of tetrazole-substituted arylamides as P2X3 and P2X2/3 antagonists, United States, , ,

Synthetic Routes 12

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13

- Preparation of imidazole-substituted arylamides as P2X3 and P2X2/3 antagonists for disease treatment, World Intellectual Property Organization, , ,

1-(pyrimidin-2-yl)ethan-1-amine Raw materials

1-(pyrimidin-2-yl)ethan-1-amine Preparation Products

1-(pyrimidin-2-yl)ethan-1-amine Literatura Relacionada

-

David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774

-

Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229

-

Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501

-

Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025

-

Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996

944906-24-5 (1-(pyrimidin-2-yl)ethan-1-amine) Produtos relacionados

- 1481616-19-6((5-bromo-2-methylsulfanylpyrimidin-4-yl)methyl methanesulfonate)

- 2229634-88-0(1-(2-{1-(tert-butoxy)carbonylpiperidin-3-yl}ethyl)cyclopentane-1-carboxylic acid)

- 1804811-91-3(5-Hydroxy-2-methoxy-3-(trifluoromethoxy)pyridine-6-methanol)

- 90110-76-2(5-(2-furyl)isoxazole-3-carbohydrazide)

- 2229366-19-0(1-(6-methoxy-5-methylpyridin-3-yl)-2,2-dimethylcyclopropan-1-amine)

- 1251611-44-5(3-{4-6-(1H-pyrazol-1-yl)pyridazin-3-ylpiperazine-1-carbonyl}-1H-indole)

- 1691605-41-0(5-Amino-2-chloro-6-methylpyrimidin-4-ol)

- 1339153-35-3(1-methyl-4-[(pyrrolidin-3-yl)methyl]-1H-pyrazole)

- 1889692-20-9(2-(2,3,4,5-tetrafluorophenyl)propan-1-amine)

- 2137984-84-8(Sodium 4-chloro-3-fluorobenzene-1-sulfinate)